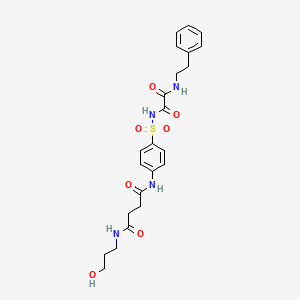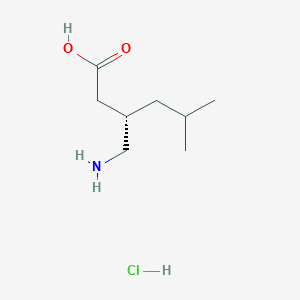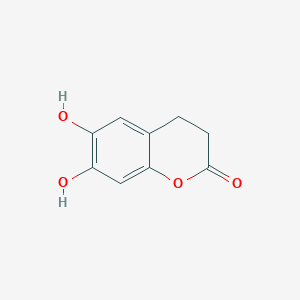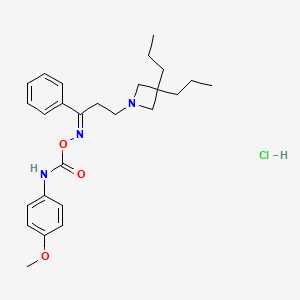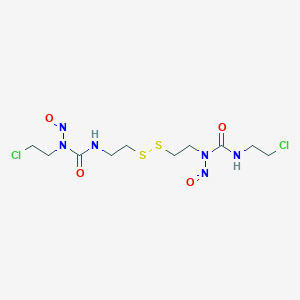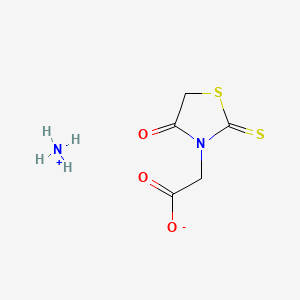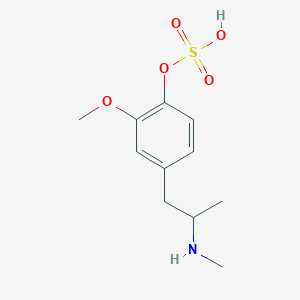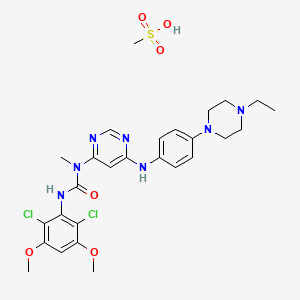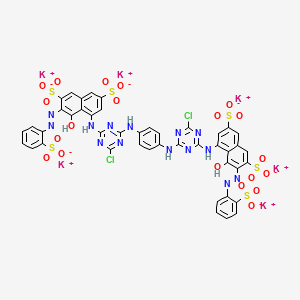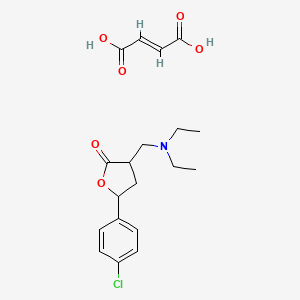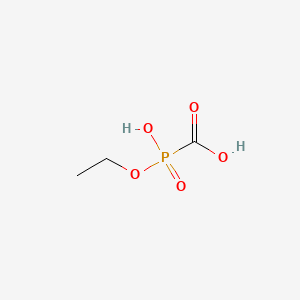
Phosphinecarboxylic acid, ethoxyhydroxy-, oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinecarboxylic acid, ethoxyhydroxy-, oxide is a chemical compound with the molecular formula C3H7O5P. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a phosphinecarboxylic acid group, an ethoxy group, and a hydroxy group, making it a versatile molecule for different chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphinecarboxylic acid, ethoxyhydroxy-, oxide can be synthesized through several methods. One common method involves the reaction of phosphinecarboxylic acid with ethyl alcohol in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained. Another method involves the use of ethyl diethoxyphosphinylformate as a precursor, which undergoes hydrolysis to form the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using specialized equipment. The process may include steps such as distillation, crystallization, and purification to obtain a high-purity product. The use of advanced technologies and optimized reaction conditions ensures efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphinecarboxylic acid, ethoxyhydroxy-, oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinecarboxylic acid derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into phosphinecarboxylic acid derivatives with lower oxidation states.
Substitution: The ethoxy and hydroxy groups can be substituted with other functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Phosphinecarboxylic acid, ethoxyhydroxy-, oxide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a component in drug formulations.
Wirkmechanismus
The mechanism of action of phosphinecarboxylic acid, ethoxyhydroxy-, oxide involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Phosphinecarboxylic acid, ethoxyhydroxy-, oxide can be compared with other similar compounds, such as:
Phosphinecarboxylic acid, diethoxy-, ethyl ester, oxide: This compound has similar structural features but differs in the presence of an ethyl ester group.
Phosphinecarboxylic acid, ethoxyhydroxy-, disodium salt: This compound is a salt form and has different solubility and reactivity properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it suitable for a variety of applications .
Eigenschaften
CAS-Nummer |
55920-50-8 |
|---|---|
Molekularformel |
C3H7O5P |
Molekulargewicht |
154.06 g/mol |
IUPAC-Name |
[ethoxy(hydroxy)phosphoryl]formic acid |
InChI |
InChI=1S/C3H7O5P/c1-2-8-9(6,7)3(4)5/h2H2,1H3,(H,4,5)(H,6,7) |
InChI-Schlüssel |
BKWIXPAEQDWSDE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


